molecular formula C10H13BrN2O B13063778 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one

Cat. No.: B13063778
M. Wt: 257.13 g/mol
InChI Key: PQFZZJVMMPAPPY-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbut-2-en-1-ol, bromine, and pyridine derivatives.

    Bromination: The first step involves the bromination of 3-methylbut-2-en-1-ol to introduce the bromine atom at the desired position.

    Cyclization: The brominated intermediate undergoes cyclization with a pyridine derivative under specific reaction conditions to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Pathway Modulation: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloro-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
  • 3-Amino-5-fluoro-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one

Uniqueness

3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the dihydropyridine ring also contributes to its distinct properties.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

3-amino-5-bromo-1-(3-methylbut-2-enyl)pyridin-4-one

InChI

InChI=1S/C10H13BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h3,5-6H,4,12H2,1-2H3

InChI Key

PQFZZJVMMPAPPY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C=C(C(=O)C(=C1)Br)N)C

Origin of Product

United States

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